gamma-Glutamylglutamate

Description

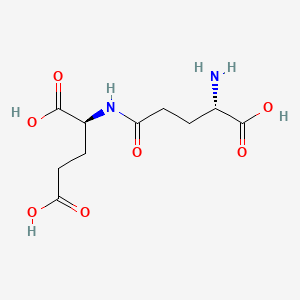

Gamma-Glu-Glu is a dipeptide obtained by formal condensation of the gamma-carboxy group of glutamic acid with the amino group of another glutamic acid. It has a role as a human metabolite. It derives from a L-glutamic acid. It is a conjugate acid of a gamma-Glu-Glu(2-).

Structure

2D Structure

Properties

IUPAC Name |

(2S)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O7/c11-5(9(16)17)1-3-7(13)12-6(10(18)19)2-4-8(14)15/h5-6H,1-4,11H2,(H,12,13)(H,14,15)(H,16,17)(H,18,19)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWQDWQKWSLFFFR-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NC(CCC(=O)O)C(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)N[C@@H](CCC(=O)O)C(=O)O)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20912237 | |

| Record name | N-(4-Amino-4-carboxy-1-hydroxybutylidene)glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20912237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | gamma-Glutamylglutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011737 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1116-22-9 | |

| Record name | L-γ-Glutamyl-L-glutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1116-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Glutamylglutamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001116229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Amino-4-carboxy-1-hydroxybutylidene)glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20912237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-γ-L-glutamyl-L-glutamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.940 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .GAMMA.-GLUTAMYLGLUTAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6018KCN7X2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | gamma-Glutamylglutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011737 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Emerging Significance of γ-Glutamylglutamate: A Technical Guide to its Biological Functions and Research Methodologies

Abstract

This technical guide provides a comprehensive overview of the dipeptide γ-L-glutamyl-L-glutamate (γ-Glu-Glu), a molecule of burgeoning interest in cellular metabolism, neuroscience, and as a potential biomarker for various pathological states. Moving beyond its role as a simple intermediate, this document delves into the intricate enzymatic pathways governing its synthesis and degradation, its multifaceted biological functions, particularly within the central nervous system, and its implications in disease. This guide is tailored for researchers, scientists, and drug development professionals, offering not only a deep dive into the causality behind experimental choices but also detailed, field-proven protocols for its study. We will explore its synthesis via γ-glutamyltransferase and glutamate-cysteine ligase, its catabolism, its function as a neuromodulator at NMDA receptors, and its emerging status as a biomarker. This is supplemented with step-by-step experimental workflows, quantitative data summaries, and visualizations of key pathways to provide a robust resource for advancing research in this exciting area.

Introduction: Unveiling the Roles of a Unique Dipeptide

Gamma-glutamyl dipeptides are a class of naturally occurring molecules formed by the transfer of a γ-glutamyl moiety to an amino acid. Among these, γ-glutamylglutamate has garnered significant attention due to its intimate connection with glutathione (GSH) metabolism and its intriguing biological activities. Unlike peptides destined for protein synthesis, γ-Glu-Glu's formation via a γ-glutamyl linkage confers resistance to standard peptidases, suggesting specialized physiological roles.[1] This guide will illuminate the known functions of γ-Glu-Glu, from its involvement in cellular amino acid transport and homeostasis to its more recently discovered role as a signaling molecule in the brain.[2] We will also explore its clinical relevance as a potential biomarker in conditions such as cerebral ischemia, liver disease, and neurodegenerative disorders.

Biosynthesis and Degradation: The Gamma-Glutamyl Cycle and Beyond

The metabolic pathways of γ-Glu-Glu are intrinsically linked to the broader γ-glutamyl cycle, a key process for glutathione synthesis and degradation.

Primary Synthesis Pathway: The Role of γ-Glutamyltransferase (GGT)

The principal route for γ-Glu-Glu synthesis is catalyzed by the cell-surface enzyme γ-glutamyltransferase (GGT; EC 2.3.2.2).[3] GGT facilitates the transfer of the γ-glutamyl group from a donor molecule, most commonly glutathione (GSH), to an acceptor.[4] When glutamate itself acts as the acceptor, γ-Glu-Glu is formed.

(5-L-glutamyl)-peptide + L-glutamate ⇌ peptide + γ-L-glutamyl-L-glutamate [3]

This transpeptidation reaction is a key component of the γ-glutamyl cycle, which has been implicated in amino acid transport across cellular membranes.[5] While GGT can also catalyze the hydrolysis of the γ-glutamyl bond, the presence of suitable acceptors like glutamate shifts the reaction towards transpeptidation.[6]

Alternative Synthesis Pathway: Glutamate-Cysteine Ligase (GCL)

An alternative, intracellular pathway for the synthesis of γ-glutamyl dipeptides involves glutamate-cysteine ligase (GCL; EC 6.3.2.2), the rate-limiting enzyme in GSH biosynthesis.[1] GCL normally catalyzes the formation of γ-glutamylcysteine from glutamate and cysteine. However, due to its substrate promiscuity, GCL can utilize other amino acids in place of cysteine, leading to the formation of various γ-glutamyl dipeptides, including γ-Glu-Glu, particularly when cysteine is limited.[7]

L-glutamate + L-glutamate + ATP ⇌ γ-L-glutamyl-L-glutamate + ADP + Pi

Degradation of γ-Glutamylglutamate

The breakdown of γ-Glu-Glu is primarily mediated by γ-glutamylcyclotransferase (GGCT; EC 2.3.2.4).[8] This enzyme converts γ-glutamyl amino acids, including γ-Glu-Glu, into 5-oxoproline and the corresponding free amino acid (in this case, glutamate).[9] 5-oxoproline can then be converted back to glutamate by 5-oxoprolinase, thus completing a cycle that allows for the salvage of the constituent amino acids.

Caption: Biosynthesis and degradation pathways of γ-Glutamylglutamate.

Biological Functions of γ-Glutamylglutamate

The biological roles of γ-Glu-Glu are diverse and context-dependent, with significant implications in both normal physiology and disease states.

Neuromodulatory Activity in the Central Nervous System

One of the most compelling functions of γ-Glu-Glu is its activity within the central nervous system (CNS). Glutamate is the primary excitatory neurotransmitter in the brain, and its receptors are crucial for synaptic transmission, plasticity, learning, and memory.[10]

-

Partial Agonism at NMDA Receptors: Studies have shown that γ-Glu-Glu can act as a partial agonist at N-methyl-D-aspartate (NMDA) receptors, a subtype of ionotropic glutamate receptors. This interaction is particularly pronounced at NMDA receptors containing the GluN2B subunit. At low concentrations, γ-Glu-Glu can potentiate the effects of glutamate, while at higher concentrations, it elicits an excitatory effect on its own, albeit weaker than that of glutamate. This modulatory role suggests that γ-Glu-Glu could fine-tune neuronal excitability.

-

Role in Cerebral Ischemia: During cerebral ischemia, there is a significant increase in both intracellular and extracellular concentrations of γ-Glu-Glu in the brain. This is thought to be a consequence of increased GGT activity during anoxic conditions. The accumulation of γ-Glu-Glu, with its excitatory properties, may contribute to the excitotoxicity observed in ischemic brain injury.

Biomarker Potential in Disease

The close relationship between γ-Glu-Glu and GGT activity, an established clinical biomarker, positions γ-Glu-Glu as a potential biomarker for various diseases.[11]

-

Liver Disease: Elevated serum GGT is a well-known indicator of liver dysfunction.[12] As a direct product of GGT activity, plasma levels of γ-Glu-Glu may serve as a more specific marker of GGT-mediated pathology.

-

Cardiovascular Disease: GGT levels have been linked to an increased risk of cardiovascular diseases, potentially through the promotion of oxidative stress.[11] Investigating the correlation between circulating γ-Glu-Glu and cardiovascular events is a promising area of research.

-

Neurodegenerative Diseases: Given its role in the CNS and its alteration in ischemic conditions, γ-Glu-Glu is being explored as a potential biomarker for neurodegenerative disorders where excitotoxicity and metabolic dysfunction are implicated.

Function in Other Organisms

-

Bacteria: In bacteria, GGT is involved in the degradation of glutathione and, in some species, poly-γ-glutamic acid.[13] The production of γ-glutamyl peptides, including γ-Glu-Glu, is a part of this metabolic activity.

-

Plants: In plants, the γ-glutamyl cycle, including the activity of GGT, is involved in the degradation of extracellular glutathione and the transport of its constituent amino acids.[14] This is crucial for sulfur metabolism and stress responses.

Experimental Protocols and Methodologies

To facilitate further research into the biological functions of γ-Glu-Glu, this section provides detailed, step-by-step protocols for key experimental procedures.

Quantification of γ-Glutamylglutamate by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of small molecules like γ-Glu-Glu from complex biological matrices.

Protocol: LC-MS/MS Analysis of γ-Glu-Glu in Brain Tissue

-

Sample Preparation:

-

Homogenize frozen brain tissue in 4 volumes of ice-cold methanol containing an appropriate internal standard (e.g., a stable isotope-labeled γ-Glu-Glu).

-

Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and dry it under a stream of nitrogen gas.

-

Reconstitute the dried extract in a suitable volume of the initial mobile phase.

-

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size) is suitable.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 0% to 50% B over 5 minutes, followed by a wash and re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for γ-Glu-Glu and the internal standard. For γ-Glu-Glu (MW: 276.25), a potential transition would be m/z 277.1 -> 130.1. These transitions should be optimized for the specific instrument used.

-

Instrument Parameters: Optimize cone voltage and collision energy for maximum signal intensity.

-

| Parameter | Value |

| Column | C18 Reversed-Phase |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Ionization | ESI+ |

| Detection | MRM |

In Vitro Model of Cerebral Ischemia: Oxygen-Glucose Deprivation (OGD)

The OGD model is a widely used in vitro method to simulate ischemic conditions in brain tissue.[15][16]

Protocol: OGD in Organotypic Hippocampal Slice Cultures

-

Slice Culture Preparation: Prepare organotypic hippocampal slice cultures from postnatal day 7-9 rat pups and maintain them in culture for 7-10 days.

-

OGD Induction:

-

Replace the normal culture medium with a glucose-free Earle's Balanced Salt Solution (EBSS) saturated with 95% N₂ / 5% CO₂.

-

Place the cultures in a hypoxic chamber with a 95% N₂ / 5% CO₂ atmosphere at 37°C for 30-60 minutes.

-

-

Reperfusion:

-

Terminate OGD by returning the slice cultures to their original, oxygenated, glucose-containing medium.

-

Return the cultures to a normoxic incubator (95% air / 5% CO₂) for a desired reperfusion period (e.g., 24 hours).

-

-

Sample Collection:

-

Following reperfusion, collect both the culture medium and the slice tissue for subsequent analysis of γ-Glu-Glu levels by LC-MS/MS as described above.

-

Caption: Workflow for in vitro oxygen-glucose deprivation model.

Electrophysiological Analysis of NMDA Receptor Modulation

Whole-cell patch-clamp electrophysiology is a powerful technique to study the effects of γ-Glu-Glu on NMDA receptor currents in individual neurons.[17][18]

Protocol: Whole-Cell Voltage-Clamp Recordings in Hippocampal Neurons

-

Cell Preparation: Prepare acute hippocampal slices from adolescent rats or use primary hippocampal neuronal cultures.

-

Recording Setup:

-

Use a patch-clamp amplifier and data acquisition system.

-

Perfuse the recording chamber with artificial cerebrospinal fluid (aCSF) containing blockers of AMPA/kainate receptors (e.g., CNQX) and GABAA receptors (e.g., picrotoxin) to isolate NMDA receptor currents.

-

The aCSF should also contain glycine or D-serine, co-agonists for NMDA receptors.

-

-

Patch-Clamp Recording:

-

Establish a whole-cell voltage-clamp configuration on a pyramidal neuron.

-

Hold the neuron at a positive membrane potential (e.g., +40 mV) to relieve the magnesium block of NMDA receptors.

-

The internal pipette solution should contain a cesium-based solution to block potassium channels.

-

-

Drug Application:

-

Apply a brief pulse of NMDA to elicit a baseline current.

-

Co-apply γ-Glu-Glu with NMDA to assess its modulatory effects, or apply γ-Glu-Glu alone to test for direct agonism.

-

Use a fast-perfusion system for rapid application and removal of drugs.

-

-

Data Analysis:

-

Measure the peak amplitude and kinetics of the evoked NMDA receptor currents in the absence and presence of γ-Glu-Glu.

-

| Parameter | Value/Composition |

| Cell Type | Hippocampal Pyramidal Neuron |

| Recording Mode | Whole-Cell Voltage-Clamp |

| Holding Potential | +40 mV |

| External Solution (aCSF) | Containing CNQX, Picrotoxin, Glycine |

| Internal Solution | Cesium-based |

Concluding Remarks and Future Directions

Gamma-glutamylglutamate is emerging from the shadow of its well-known precursor, glutathione, as a dipeptide with distinct and significant biological functions. Its role as a neuromodulator in the CNS, particularly in the context of ischemic injury, opens new avenues for therapeutic intervention. Furthermore, its potential as a biomarker for a range of diseases warrants further investigation and validation in clinical settings. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to explore the multifaceted nature of γ-Glu-Glu. Future research should focus on elucidating the specific transporters for γ-Glu-Glu in the brain, further characterizing its interactions with other neurotransmitter systems, and exploring its diagnostic and prognostic value in large patient cohorts. A deeper understanding of γ-Glu-Glu's biology will undoubtedly pave the way for novel therapeutic strategies and diagnostic tools.

References

- 1. Glutamate–cysteine ligase - Wikipedia [en.wikipedia.org]

- 2. Kinetic characteristics of the glutamate uptake into normal astrocytes in cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gamma-glutamyltransferase - Wikipedia [en.wikipedia.org]

- 4. Gamma-Glutamyl Transpeptidase: Redox Regulation and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of gamma-glutamyl cycle inhibitors on brain amino acid transport and utilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gamma-Glutamyl Compounds: Substrate Specificity of Gamma-Glutamyl Transpeptidase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gamma-glutamyl transpeptidase does not act as a cystine transporter in brain microvessels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of the mechanism and kinetic constants for hog kidney gamma-glutamyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. selleckchem.com [selleckchem.com]

- 12. clearchemdiagnostics.com [clearchemdiagnostics.com]

- 13. adooq.com [adooq.com]

- 14. Gamma-glutamyl cycle in plants: a bridge connecting the environment to the plant cell? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Glutamate-Cysteine Ligase Regulatory Subunit Monoclonal Antibody (CPTC-GCLM-1) (2730-MSM1-P1ABX) [thermofisher.com]

- 16. biocompare.com [biocompare.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. gamma-Glutamyltransferase is not involved in the bulk uptake of amino acids, peptides or gamma-glutamyl-amino acids in yeast (Saccharomyces cerevisiae) - PMC [pmc.ncbi.nlm.nih.gov]

The Endogenous Presence of γ-Glutamylglutamate in Mammals: A Technical Guide for Researchers

This guide provides an in-depth exploration of the endogenous dipeptide γ-L-glutamyl-L-glutamate (γ-Glu-Glu) in mammalian systems. Moving beyond its role as a simple metabolic intermediate, this document synthesizes current research to illuminate its biosynthesis, physiological significance, and the analytical methodologies crucial for its study. This technical resource is designed for researchers, scientists, and drug development professionals engaged in the fields of neuroscience, metabolic disorders, and cellular biology.

Introduction: Unveiling a Key Player in Glutamate Homeostasis

γ-Glutamylglutamate is a naturally occurring dipeptide formed by a unique γ-glutamyl linkage between two glutamate molecules. While often considered in the broader context of glutathione (GSH) metabolism, emerging evidence points to its distinct and significant roles in mammalian physiology, particularly in the central nervous system. This guide will dissect the biochemical pathways governing its formation and degradation, explore its function as a modulator of excitatory neurotransmission, and provide detailed protocols for its accurate quantification in biological matrices.

Biosynthesis and Metabolism: A Tale of Two Enzymes

The endogenous landscape of γ-glutamylglutamate is primarily shaped by the activity of two key enzymes: γ-glutamyltranspeptidase (GGT) and glutamate carboxypeptidase II (GCPII).

The Anabolic Role of γ-Glutamyltranspeptidase (GGT)

γ-Glutamyltranspeptidase is a membrane-bound enzyme that plays a central role in the γ-glutamyl cycle, a pathway for glutathione and amino acid transport.[1][2] GGT catalyzes the transfer of the γ-glutamyl moiety from glutathione to an acceptor amino acid or peptide.[3][4] When glutamate acts as the acceptor, γ-glutamylglutamate is formed.

This synthetic activity of GGT is particularly prominent under conditions of cellular stress, such as ischemia.[5] During ischemic events in the brain, extracellular glutamate levels rise dramatically. This excess glutamate can then serve as a substrate for GGT, leading to a significant increase in the de novo synthesis of γ-glutamylglutamate.[5] This process is thought to be an adaptive response, potentially for the transport and clearance of excess glutamate.

The Catabolic Action of Glutamate Carboxypeptidase II (GCPII)

Glutamate carboxypeptidase II, also known as N-acetyl-L-aspartyl-L-glutamate peptidase I (NAALADase), is a key enzyme in the nervous system responsible for hydrolyzing N-acetylaspartylglutamate (NAAG) into N-acetylaspartate and glutamate.[6][7] Importantly, GCPII can also hydrolyze other γ-glutamyl peptides, including γ-glutamylglutamate, to release glutamate.[8][9] This catabolic activity of GCPII plays a crucial role in regulating the levels of γ-glutamylglutamate and, consequently, the availability of glutamate in the synaptic cleft.

Signaling Pathway: Biosynthesis and Degradation of γ-Glutamylglutamate

Caption: Biosynthesis and degradation of γ-glutamylglutamate in the extracellular space.

Physiological Functions: A Modulator of Neuronal Excitability

The endogenous presence of γ-glutamylglutamate has significant implications for neuronal function, primarily through its interaction with glutamate receptors.

Interaction with NMDA Receptors

Recent studies have demonstrated that γ-glutamylglutamate can act as a partial agonist at N-methyl-D-aspartate (NMDA) receptors, a class of ionotropic glutamate receptors critical for synaptic plasticity and memory formation.[10] Interestingly, it exhibits a higher efficacy for NMDA receptors containing the GluN2B subunit.[10] By modulating NMDA receptor activity, endogenous γ-glutamylglutamate can influence synaptic transmission and neuronal excitability. Under conditions of elevated synthesis, such as during oxidative stress, this interaction could potentially exacerbate neuronal damage.[10]

Role in Glutamatergic Neurotransmission

γ-Glutamylglutamate has been shown to modulate both presynaptic and postsynaptic events in glutamatergic neurotransmission.[11] It can inhibit the binding and transport of glutamate, and also enhance the potassium-stimulated release of glutamate.[11] These actions suggest a complex regulatory role for γ-glutamylglutamate in maintaining glutamate homeostasis within the brain.

Analytical Methodologies for Quantification

Accurate quantification of γ-glutamylglutamate in biological samples is essential for understanding its physiological and pathological roles. The primary methods employed are based on liquid chromatography coupled with mass spectrometry or fluorescence detection.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS has emerged as the gold standard for the sensitive and specific quantification of γ-glutamylglutamate and other γ-glutamyl peptides.[12][13] This technique offers high selectivity and the ability to measure a wide range of analytes simultaneously.

Experimental Protocol: Quantification of γ-Glutamylglutamate by UPLC-MS/MS

-

Sample Preparation:

-

Chromatographic Separation:

-

Utilize a reversed-phase C18 column for separation.[14]

-

Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile with formic acid).

-

-

Mass Spectrometric Detection:

-

Use electrospray ionization (ESI) in positive or negative ion mode.

-

Detect analytes using selective reaction monitoring (SRM) for high specificity and sensitivity.[14]

-

Workflow: LC-MS/MS Quantification of γ-Glutamylglutamate

Caption: A typical workflow for the quantification of γ-glutamylglutamate using UPLC-MS/MS.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

For laboratories without access to mass spectrometry, HPLC with pre-column fluorescence derivatization provides a sensitive and reliable alternative.[15]

Experimental Protocol: Quantification of Thiols including γ-Glutamyl Peptides by HPLC-Fluorescence

-

Derivatization:

-

Label thiol-containing compounds, including γ-glutamyl peptides, with a fluorescent reagent such as ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulphonate (SBD-F).[15]

-

-

Chromatographic Separation:

-

Separate the derivatized analytes on a C18 column using an isocratic elution with a buffered mobile phase.[15]

-

-

Fluorescence Detection:

-

Detect the fluorescently labeled compounds at their specific excitation and emission wavelengths (e.g., ex. 386 nm, em. 516 nm for SBD-F).[15]

-

Quantitative Data Summary

| Analyte | Method | Matrix | Concentration Range | Reference |

| γ-Glutamylglutamate | LC-MS/MS | Ischemic Rat Striatum (extracellular) | 24- to 67-fold increase | [5] |

| γ-Glutamylglutamate | LC-MS/MS | Ischemic Rat Striatum (tissue) | 17- to 20-fold increase | [5] |

| Glutamic Acid | UPLC-MS/MS | Human Plasma | 2269 - 7625 ng/mL | [14] |

Conclusion and Future Directions

The endogenous dipeptide γ-glutamylglutamate is an important, yet often overlooked, molecule in mammalian physiology. Its synthesis by GGT, particularly under stress conditions, and its ability to modulate NMDA receptor activity highlight its potential as a biomarker and therapeutic target in neurological disorders. Further research is warranted to fully elucidate its roles in both health and disease, and to explore the therapeutic potential of modulating its metabolic pathways. The analytical methods detailed in this guide provide the necessary tools for researchers to pursue these exciting avenues of investigation.

References

- 1. The gamma-glutamyl cycle: a possible transport system for amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. γ-Glutamyl Cycle [flipper.diff.org]

- 3. γ-Glutamyltranspeptidases: sequence, structure, biochemical properties, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gamma-glutamyl transpeptidase in glutathione biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Increased intra- and extracellular concentrations of gamma-glutamylglutamate and related dipeptides in the ischemic rat striatum: involvement of glutamyl transpeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glutamate carboxypeptidase II - Wikipedia [en.wikipedia.org]

- 7. Structure of glutamate carboxypeptidase II, a drug target in neuronal damage and prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. Structure of glutamate carboxypeptidase II, a drug target in neuronal damage and prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | The Glutathione Metabolite γ-Glutamyl-Glutamate Partially Activates Glutamate NMDA Receptors in Central Neurons With Higher Efficacy for GluN2B-Containing Receptors [frontiersin.org]

- 11. Endogenous gamma-L-glutamyl and beta-L-aspartyl peptides and excitatory aminoacidergic neurotransmission in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Quantitative analysis of γ-glutamylpeptides by liquid chromatography-mass spectrometry and application for γ-glutamyltransferase assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. edepot.wur.nl [edepot.wur.nl]

- 15. Determination of gamma-glutamylglutathione and other low-molecular-mass biological thiol compounds by isocratic high-performance liquid chromatography with fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

gamma-Glutamylglutamate role in glutathione metabolism

An In-depth Technical Guide: The Role of γ-Glutamyl Dipeptides in Glutathione Metabolism

Abstract

Glutathione (GSH), the most abundant non-protein thiol in mammalian cells, is the cornerstone of cellular antioxidant defense and redox signaling.[1] Its homeostasis is meticulously maintained by the γ-glutamyl cycle, a metabolic pathway responsible for its synthesis and degradation.[2][3] While the role of GSH is well-documented, the significance of its metabolic byproducts, specifically γ-glutamyl dipeptides like γ-glutamylglutamate, is often underappreciated. These molecules are not merely transient intermediates but active participants in amino acid transport, metabolic regulation, and potentially, intercellular signaling.[4][5] This technical guide provides an in-depth exploration of the formation, function, and analytical characterization of γ-glutamylglutamate, offering researchers and drug development professionals a detailed perspective on its integral role within the broader context of glutathione metabolism and its implications in health and disease.

The γ-Glutamyl Cycle: A Foundational Pathway for GSH Homeostasis

The γ-glutamyl cycle is the central pathway governing the synthesis and salvage of glutathione. It operates across the cell membrane and within the cytosol, ensuring a continuous supply of GSH precursors. The cycle's initiation is catalyzed by γ-glutamyl transpeptidase (GGT), the only enzyme in this pathway located on the exterior of the cell membrane.[1][6]

Key Enzymatic Steps:

-

Extracellular Degradation & Transpeptidation: Extracellular GSH is catabolized by γ-glutamyl transpeptidase (GGT). GGT cleaves the unique γ-glutamyl bond in GSH and transfers the γ-glutamyl moiety to an acceptor, which can be an amino acid, a peptide, or water.[7][8] When another amino acid (e.g., glutamate) acts as the acceptor, a new γ-glutamyl dipeptide, such as γ-glutamylglutamate, is formed. This reaction is crucial for salvaging the amino acid constituents of GSH.[7][9]

-

Cellular Uptake: The newly formed γ-glutamyl dipeptides are transported into the cell via specific membrane transport systems.[4][10] This transport mechanism was once hypothesized to be a primary system for all amino acid uptake.[11][12]

-

Intracellular Conversion: Inside the cell, γ-glutamyl cyclotransferase acts on the dipeptide, releasing the transported amino acid and converting the γ-glutamyl portion into 5-oxoproline (also known as pyroglutamate).[2][3]

-

Glutamate Regeneration: The cycle is completed when 5-oxoprolinase, an ATP-dependent enzyme, hydrolyzes 5-oxoproline to regenerate glutamate.[13][14][15] This glutamate can then re-enter the GSH synthesis pathway.

-

De Novo GSH Synthesis: The salvaged amino acids (cysteine, glycine) and the regenerated glutamate are used to synthesize new GSH molecules through the sequential actions of glutamate-cysteine ligase (GCL) and glutathione synthetase (GS).[2][3]

Biochemical Significance of γ-Glutamylglutamate

Far from being a simple metabolic placeholder, γ-glutamylglutamate and related dipeptides have distinct and significant biochemical roles.

-

A Reservoir for Amino Acid Salvage : The primary function of the GGT-mediated reaction is to initiate the breakdown of extracellular GSH for the recovery of its constituent amino acids.[6] This is particularly critical for cysteine, the availability of which is often the rate-limiting factor for intracellular GSH synthesis.[1] By forming γ-glutamyl dipeptides, GGT facilitates the transport of these amino acids into the cell, ensuring the synthetic machinery has the necessary building blocks.

-

A Link to Neurotransmission : Emerging research has identified a novel role for γ-glutamylglutamate as a neuromodulator. Studies have shown that it can act as a partial agonist at N-methyl-D-aspartate (NMDA) receptors in the central nervous system.[5] This suggests that the extracellular breakdown of GSH can directly influence glutamatergic signaling, linking the cell's antioxidant status to neuronal excitability. The production of γ-glutamylglutamate is directly tied to GSH metabolism and may reflect the activity of the GSH cycle and, indirectly, the cellular defense against oxidative stress.[5]

Methodologies for Analysis and Characterization

The study of γ-glutamylglutamate requires robust analytical methods capable of high specificity and sensitivity, as it must be distinguished from a complex background of other amino acids, peptides, and metabolites.

| Method | Principle | Advantages | Disadvantages | Primary Application |

| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | High specificity and sensitivity; allows for multiplexed quantification of multiple analytes.[16][17] | Requires expensive instrumentation; potential for matrix effects. | Gold standard for quantitative analysis in biological matrices.[18] |

| GC-MS | Separation of volatile derivatives by gas chromatography with mass detection. | High chromatographic resolution. | Requires chemical derivatization to make analytes volatile, which can introduce variability.[19] | Analysis of specific derivatized compounds. |

| Enzyme Assay | Spectrophotometric measurement of the activity of a related enzyme (e.g., GGT). | Inexpensive, high-throughput, provides functional data (enzyme activity). | Indirect measurement of the analyte; synthetic substrates may not reflect in vivo kinetics.[20] | Clinical diagnostics (serum GGT levels) and basic research. |

Experimental Protocol 1: Quantification of γ-Glutamylglutamate by UHPLC-MS/MS

This protocol provides a self-validating framework for the accurate quantification of γ-glutamylglutamate in a biological matrix (e.g., cell culture media, plasma). The causality behind each step is explained to ensure scientific integrity.

-

Objective: To accurately measure the concentration of γ-glutamylglutamate.

-

Principle: Ultra-high-performance liquid chromatography (UHPLC) separates the analyte from other sample components, and tandem mass spectrometry (MS/MS) provides specific and sensitive detection using multiple reaction monitoring (MRM). A stable isotope-labeled (SIL) internal standard is used to correct for matrix effects and variations in sample processing and instrument response.[18]

Methodology:

-

Sample Collection & Preparation:

-

1.1. Collect biological fluid (e.g., 100 µL plasma) into a microcentrifuge tube on ice. Causality: Low temperature minimizes enzymatic degradation of analytes.

-

1.2. Add 400 µL of ice-cold methanol containing a known concentration of a stable isotope-labeled internal standard (e.g., γ-glutamyl-[¹³C₅]-glutamate). Causality: Methanol serves as a protein precipitation agent, crashing out larger molecules that interfere with analysis. The SIL internal standard is chemically identical to the analyte but mass-shifted, ensuring it behaves identically during extraction and ionization, providing the basis for accurate quantification.

-

1.3. Vortex for 30 seconds and incubate at -20°C for 20 minutes to ensure complete protein precipitation.

-

1.4. Centrifuge at 14,000 x g for 10 minutes at 4°C. Causality: This step pellets the precipitated proteins and cellular debris, clarifying the supernatant for analysis.

-

1.5. Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Causality: Evaporation concentrates the analytes and removes the organic solvent, which may be incompatible with the initial mobile phase.

-

1.6. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 99:1 water:formic acid). Causality: Reconstitution in the mobile phase ensures sample compatibility with the chromatographic system and proper focusing of the analyte on the column head at the start of the run.

-

-

UHPLC-MS/MS Analysis:

-

2.1. Chromatography: Use a column suitable for polar analytes, such as a BEH C18 or HILIC column. A typical gradient might run from 1% to 90% acetonitrile with 0.1% formic acid over several minutes.[18][21] Causality: The chromatographic step is essential to separate the target analyte from isomers and other interfering compounds, preventing ion suppression in the mass spectrometer.

-

2.2. Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Causality: The carboxyl and amino groups on the dipeptide are readily protonated in the acidic mobile phase, making positive mode ionization efficient.

-

2.3. Detection (MRM): Monitor at least two specific precursor-to-product ion transitions for both the analyte and the SIL internal standard. For γ-glutamylglutamate (MW 276.25), a potential transition could be m/z 277.1 → 148.1. Causality: MRM provides exceptional specificity. The precursor ion (the protonated molecule) is selected, fragmented, and a specific product ion is monitored. Monitoring two transitions confirms the analyte's identity and provides a quantifier and a qualifier ion, a standard practice for method validation.

-

-

Data Analysis & Validation:

-

3.1. Create a calibration curve using known concentrations of the analyte standard spiked into a representative blank matrix.

-

3.2. Calculate the peak area ratio of the analyte to the SIL internal standard.

-

3.3. Quantify the unknown samples by interpolating their peak area ratios against the linear regression of the calibration curve.

-

3.4. Controls: The system is self-validating through the inclusion of Quality Control (QC) samples (low, medium, high concentrations) prepared independently and run alongside the unknown samples to ensure accuracy and precision throughout the analytical batch.

-

Experimental Protocol 2: Colorimetric GGT Enzyme Activity Assay

-

Objective: To measure the functional activity of GGT in a sample (e.g., serum, cell lysate).

-

Principle: This assay uses a synthetic substrate, L-γ-glutamyl-p-nitroanilide (GPNA). GGT catalyzes the transfer of the γ-glutamyl group from GPNA to an acceptor, glycylglycine. This reaction releases p-nitroaniline, a chromophore that absorbs light at 405 nm. The rate of increase in absorbance is directly proportional to the GGT activity in the sample.[20]

Methodology:

-

Reagent Preparation:

-

1.1. Substrate Buffer: Prepare a solution containing L-γ-glutamyl-p-nitroanilide and glycylglycine in a suitable buffer (e.g., Tris-HCl). Causality: Glycylglycine serves as the γ-glutamyl acceptor, which is more efficient than water, leading to a more robust and sensitive assay.

-

-

Assay Procedure:

-

2.1. Pre-warm the substrate buffer and samples to the desired reaction temperature (e.g., 37°C).

-

2.2. In a 96-well plate or cuvette, add the sample (e.g., 10 µL of serum).

-

2.3. Controls:

-

Negative Control (Blank): A well containing substrate buffer but no sample. This corrects for any non-enzymatic breakdown of the substrate.

-

Positive Control: A sample with a known GGT activity. This validates that the assay reagents and conditions are working correctly.

-

-

2.4. Initiate the reaction by adding a pre-warmed volume of the substrate buffer (e.g., 200 µL) to each well.

-

2.5. Immediately place the plate in a spectrophotometer capable of kinetic measurements at 37°C.

-

2.6. Measure the absorbance at 405 nm every minute for 5-10 minutes.

-

-

Data Analysis:

-

3.1. For each sample, calculate the change in absorbance per minute (ΔA/min) from the linear portion of the kinetic curve.

-

3.2. Subtract the ΔA/min of the blank control from the sample ΔA/min.

-

3.3. Calculate the GGT activity in Units per Liter (U/L) using the Beer-Lambert law formula, which incorporates the molar extinction coefficient of p-nitroaniline (9.5 x 10³ L·mol⁻¹·cm⁻¹ at 405 nm), the path length, and the sample volume.[20]

-

Clinical and Therapeutic Relevance

The activity of GGT and the resulting production of γ-glutamyl dipeptides are of significant interest in clinical diagnostics and drug development.

-

A Prolific Biomarker: Serum GGT is a highly sensitive indicator of hepatobiliary disease and is routinely used to diagnose liver damage, often in conjunction with alkaline phosphatase (ALP).[7][22][23] Elevated GGT is a well-established marker for chronic alcohol consumption.[24] Beyond the liver, numerous studies have linked elevated GGT levels to an increased risk of metabolic syndrome, cardiovascular disease, type 2 diabetes, and all-cause mortality, positioning it as a key biomarker of systemic oxidative stress and inflammation.[25][26][27][28][29]

-

A Target for Cancer Therapy: Many tumors express high levels of GGT on their surface.[7] This increased activity provides a survival advantage by enhancing the tumor's ability to import amino acid precursors for GSH synthesis, thereby maintaining a high antioxidant capacity and resisting the oxidative damage induced by chemotherapy and radiation.[30][31]

-

Therapeutic Inhibition: Targeting GGT with inhibitors is an active area of research. By blocking GGT, it is possible to disrupt tumor GSH homeostasis, deplete its antioxidant defenses, and sensitize cancer cells to pro-oxidant therapies.[30][31]

-

GGT-Activated Prodrugs: A more sophisticated approach involves GGT-triggered drug delivery systems. These systems use nanoparticles or prodrugs that are chemically masked with a γ-glutamyl group. In the tumor microenvironment, the overexpressed GGT cleaves this group, releasing the active cytotoxic agent directly at the tumor site, thereby increasing efficacy and reducing systemic toxicity.[32]

-

Conclusion and Future Perspectives

γ-Glutamylglutamate and its related dipeptides are far more than simple byproducts of glutathione recycling. They represent a critical nexus linking extracellular antioxidant defense, cellular amino acid homeostasis, and even neurotransmission. As our understanding of the γ-glutamyl cycle deepens, it is clear that its components play pleiotropic roles in physiology and pathology.

Future research should focus on further elucidating the specific signaling functions of these dipeptides, particularly in the nervous system and in the tumor microenvironment. The development of more specific and potent inhibitors of GGT and related enzymes holds significant promise for novel therapeutic strategies in oncology and other diseases characterized by redox imbalance. The continued refinement of analytical techniques, such as advanced mass spectrometry, will be paramount in uncovering the subtle but significant roles these molecules play in the intricate web of cellular metabolism.

References

- 1. Gamma-glutamyl transpeptidase in glutathione biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. γ-Glutamyl Cycle [flipper.diff.org]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. Frontiers | The Glutathione Metabolite γ-Glutamyl-Glutamate Partially Activates Glutamate NMDA Receptors in Central Neurons With Higher Efficacy for GluN2B-Containing Receptors [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Gamma-glutamyltransferase - Wikipedia [en.wikipedia.org]

- 8. Gamma-glutamyl transferases: A structural, mechanistic and physiological perspective [journal.hep.com.cn]

- 9. The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System - PMC [pmc.ncbi.nlm.nih.gov]

- 10. gamma-Glutamyl amino acids. Transport and conversion to 5-oxoproline in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. pnas.org [pnas.org]

- 14. Discovery of a widespread prokaryotic 5-oxoprolinase that was hiding in plain sight - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Quantitative analysis of γ-glutamylpeptides by liquid chromatography-mass spectrometry and application for γ-glutamyltransferase assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Quantitative analysis of γ-glutamylisoleucine, γ-glutamylthreonine, and γ-glutamylvaline in HeLa cells using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 19. GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. clearchemdiagnostics.com [clearchemdiagnostics.com]

- 21. edepot.wur.nl [edepot.wur.nl]

- 22. What Is the Gamma-Glutamyl Transpeptidase (GGT) Test? [healthline.com]

- 23. Gamma-glutamyl Transferase (GGT) Test: MedlinePlus Medical Test [medlineplus.gov]

- 24. selph.co.uk [selph.co.uk]

- 25. Gamma-Glutamyltransferase: A Predictive Biomarker of Cellular Antioxidant Inadequacy and Disease Risk - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Gamma-Glutamyltransferase: A Predictive Biomarker of Cellular Antioxidant Inadequacy and Disease Risk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. oaepublish.com [oaepublish.com]

- 29. researchgate.net [researchgate.net]

- 30. Gamma-Glutamyl Transpeptidase: Redox Regulation and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Gamma-glutamyltransferase of cancer cells at the crossroads of tumor progression, drug resistance and drug targeting. | Semantic Scholar [semanticscholar.org]

- 32. A γ-Glutamyl Transpeptidase (GGT)-Triggered Charge Reversal Drug-Delivery System for Cervical Cancer Treatment: In Vitro and In Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of the γ-Glutamyl Moiety

An In-depth Technical Guide to the Biosynthesis of γ-Glutamylglutamate for Researchers and Drug Development Professionals

In the landscape of cellular metabolism and signaling, the modification of amino acids and peptides plays a pivotal role. Among these modifications, the formation of γ-glutamyl bonds, where a glutamic acid residue is linked through its γ-carboxyl group rather than the typical α-carboxyl group, gives rise to a class of molecules with unique biochemical properties and functions. One such molecule is γ-glutamylglutamate, a dipeptide implicated in various physiological processes across different domains of life, from bacteria to mammals.

This guide provides a comprehensive overview of the biosynthesis of γ-glutamylglutamate, delving into the enzymatic machinery, reaction mechanisms, and experimental methodologies for its study. For researchers in basic science and professionals in drug development, understanding this pathway is crucial for exploring its potential as a biomarker, a therapeutic target, or a component in metabolic engineering.

The Core Biosynthetic Reaction: An ATP-Dependent Ligation

The fundamental reaction for the synthesis of γ-glutamylglutamate involves the ATP-dependent ligation of two glutamate molecules. This process is catalyzed by specific ligases that activate one glutamate molecule to facilitate the nucleophilic attack by the amino group of a second glutamate molecule.

The overall stoichiometry of the reaction is:

Glutamate + Glutamate + ATP → γ-L-Glutamyl-L-glutamate + ADP + Pi

This reaction is energetically unfavorable and is driven forward by the hydrolysis of ATP to ADP and inorganic phosphate (Pi). The γ-linkage is resistant to cleavage by many standard proteases, which contributes to the metabolic stability of this dipeptide.

Caption: Core reaction for γ-glutamylglutamate synthesis.

Enzymology of γ-Glutamylglutamate Synthesis

While a dedicated γ-glutamylglutamate synthetase is not ubiquitously characterized across all organisms, this synthesis is often carried out by enzymes with broader substrate specificity, most notably members of the glutamate-cysteine ligase (GCL) family.

Key Enzyme: Glutamate-Cysteine Ligase (GCL)

Glutamate-cysteine ligase (GCL), also known as γ-glutamylcysteine synthetase (GCS), is the rate-limiting enzyme in the biosynthesis of the ubiquitous antioxidant glutathione (GSH). Its primary physiological reaction is the ligation of glutamate and cysteine to form γ-glutamylcysteine. However, in the absence or at low concentrations of cysteine, GCL can utilize another molecule of glutamate as the acceptor substrate, leading to the formation of γ-glutamylglutamate. This functional promiscuity is a key aspect of its catalytic behavior.

The catalytic mechanism of GCL for γ-glutamylglutamate synthesis proceeds through a two-step process:

-

Activation of Glutamate: The γ-carboxyl group of the first glutamate molecule attacks the γ-phosphate of ATP, forming a γ-glutamylphosphate intermediate and releasing ADP. This intermediate remains bound to the active site of the enzyme.

-

Nucleophilic Attack: The α-amino group of the second glutamate molecule acts as a nucleophile, attacking the activated γ-carboxyl carbon of the enzyme-bound intermediate. This results in the formation of the γ-glutamyl peptide bond and the release of inorganic phosphate.

Caption: Catalytic cycle of GCL for γ-glutamylglutamate synthesis.

Experimental Protocols for Studying γ-Glutamylglutamate Biosynthesis

The characterization of γ-glutamylglutamate synthesis relies on robust in vitro enzyme assays. Below is a detailed protocol for measuring the activity of a ligase, such as GCL, in synthesizing γ-glutamylglutamate.

Protocol: In Vitro γ-Glutamylglutamate Synthesis Assay

1. Objective: To quantify the enzymatic synthesis of γ-glutamylglutamate from L-glutamate and ATP using a purified enzyme preparation.

2. Materials and Reagents:

-

Purified enzyme (e.g., recombinant GCL)

-

L-Glutamic acid monosodium salt

-

Adenosine 5'-triphosphate (ATP) disodium salt hydrate

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer (pH 8.0)

-

EDTA

-

Dithiothreitol (DTT) (optional, for enzyme stability)

-

Trichloroacetic acid (TCA) or perchloric acid (PCA) for quenching

-

HPLC-grade water

-

Mobile phases for HPLC

-

γ-Glutamylglutamate standard

3. Equipment:

-

Thermomixer or water bath

-

Microcentrifuge

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometer)

4. Step-by-Step Methodology:

-

Step 1: Preparation of Reaction Buffer

-

Prepare a 1 M stock solution of Tris-HCl, pH 8.0.

-

Prepare a 1 M stock solution of MgCl₂.

-

The final reaction buffer (e.g., 100 mM Tris-HCl, 20 mM MgCl₂) should be prepared fresh.

-

-

Step 2: Preparation of Substrate Solutions

-

Prepare a 500 mM stock solution of L-glutamate in HPLC-grade water.

-

Prepare a 100 mM stock solution of ATP in HPLC-grade water, and adjust the pH to ~7.0.

-

-

Step 3: Enzyme Reaction Setup

-

Set up reactions in microcentrifuge tubes on ice. A typical 100 µL reaction mixture is as follows:

Component Stock Conc. Volume (µL) Final Conc. Tris-HCl (pH 8.0) 1 M 10 100 mM MgCl₂ 1 M 2 20 mM L-Glutamate 500 mM 20 100 mM ATP 100 mM 10 10 mM Purified Enzyme (e.g., 1 mg/mL) 10 0.1 mg/mL HPLC-grade H₂O - 48 - | Total Volume | | 100 µL | |

-

Controls: It is critical to include proper controls:

-

No Enzyme Control: Replace the enzyme solution with buffer to account for any non-enzymatic product formation.

-

No ATP Control: Replace the ATP solution with water to confirm the ATP-dependence of the reaction.

-

No Substrate Control: Omit glutamate to establish the baseline.

-

-

-

Step 4: Reaction Incubation

-

Initiate the reaction by adding the enzyme (or ATP, if all other components are pre-mixed).

-

Incubate the tubes at the optimal temperature for the enzyme (e.g., 37°C) for a specific period (e.g., 30 minutes). Ensure the reaction is in the linear range.

-

-

Step 5: Quenching the Reaction

-

Stop the reaction by adding an equal volume (100 µL) of a quenching agent like 10% TCA.

-

Vortex and incubate on ice for 10 minutes to precipitate the protein.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

-

Step 6: Sample Analysis by HPLC

-

Transfer the supernatant to an HPLC vial.

-

Analyze the sample using a suitable HPLC method to separate and quantify γ-glutamylglutamate. A C18 column is commonly used with a gradient of an acidic aqueous mobile phase and an organic solvent like acetonitrile.

-

Detection can be achieved by monitoring absorbance at a low wavelength (e.g., 210 nm) or, for higher specificity and sensitivity, by using a mass spectrometer (LC-MS).

-

Quantify the product by comparing the peak area to a standard curve generated with known concentrations of γ-glutamylglutamate.

-

Caption: Experimental workflow for the in vitro synthesis assay.

Quantitative Analysis and Data Presentation

The kinetic parameters of the enzyme for γ-glutamylglutamate synthesis can be determined by varying the concentration of one substrate while keeping the others saturated and measuring the initial reaction velocity.

Table 1: Representative Kinetic Parameters for γ-Glutamylglutamate Synthesis

| Enzyme Source | Substrate | K_m (mM) | V_max (µmol/min/mg) | Reference |

| E. coli GCL | L-Glutamate | 1.8 | 0.08 | |

| Human GCL | L-Glutamate | 2.5 | N/A |

Note: Data is often presented for the primary reaction (with cysteine). The affinity for glutamate as an acceptor substrate is generally lower (higher K_m) than for cysteine.

Biological Context and Significance

The presence and synthesis of γ-glutamylglutamate have been documented in various biological contexts:

-

Bacterial Metabolism: In some bacteria, γ-glutamyl compounds serve as osmolytes or as storage for carbon and nitrogen. For instance, in Bacillus subtilis, γ-polyglutamate, a polymer of glutamate, is a key component of the capsule. The dipeptide can be a precursor or a breakdown product of such polymers.

-

Central Nervous System: In mammals, N-acetylaspartylglutamate (NAAG) is an abundant neuropeptide. While distinct from γ-glutamylglutamate, the metabolism of glutamate peptides in the brain is an area of intense research, and understanding related pathways can provide valuable insights.

-

Plant Biology: Plants synthesize a variety of γ-glutamyl peptides, which are involved in stress responses and the transport and storage of nitrogen.

For drug development professionals, the enzymes responsible for γ-glutamyl peptide synthesis, like GCL, are potential targets. Inhibiting or modulating their activity could have implications for conditions involving oxidative stress (related to glutathione) or in designing antimicrobial agents that target unique bacterial metabolic pathways.

Conclusion

The biosynthesis of γ-glutamylglutamate is a fascinating example of metabolic versatility, primarily orchestrated by enzymes such as glutamate-cysteine ligase that exhibit substrate promiscuity. Understanding the underlying enzymatic mechanisms, coupled with robust experimental protocols for its study, opens avenues for exploring its physiological roles and therapeutic potential. This guide provides a foundational framework for researchers and drug development professionals to delve into the world of γ-glutamyl peptides, from the reaction vessel to the biological system.

An In-depth Technical Guide on gamma-Glutamylglutamate as a Neurotransmitter Precursor

Abstract: Glutamate is the principal excitatory neurotransmitter in the central nervous system (CNS), and maintaining its homeostasis is critical for normal brain function. The direct administration of glutamate is therapeutically unviable due to its inability to cross the blood-brain barrier (BBB) and its excitotoxic potential. This has spurred research into "pro-drug" or precursor strategies designed to augment synaptic glutamate levels in a controlled manner. This technical guide provides a deep dive into the biochemical rationale and experimental framework for investigating γ-L-glutamyl-L-glutamate (γ-GG), a dipeptide intrinsically linked to the γ-glutamyl cycle, as a potential precursor for neuronal glutamate. We will explore the enzymatic machinery governing its formation and breakdown, the evidence for its neuromodulatory activity, and detailed methodologies for its study, from in vitro characterization to in vivo validation. This document is intended for researchers, neuroscientists, and drug development professionals dedicated to advancing therapies for neurological disorders characterized by glutamatergic dysregulation.

The Glutamatergic Synapse and the Precursor Imperative

The precise regulation of glutamate concentrations in the synaptic cleft is paramount for synaptic plasticity, learning, and memory.[1] Conversely, dysregulation is implicated in a host of neuropathologies, including epilepsy, stroke, and neurodegenerative diseases.[1][2] The glutamate-glutamine cycle, involving both neurons and astrocytes, is the primary pathway for replenishing the neurotransmitter pool. However, this cycle can be compromised under pathological conditions.

The therapeutic challenge lies in elevating glutamate levels without causing widespread excitotoxicity. A precursor strategy offers a potential solution by utilizing endogenous metabolic pathways within the brain to convert an inactive pro-drug into active glutamate at or near the site of action. An ideal precursor should:

-

Efficiently cross the blood-brain barrier.

-

Be readily taken up by target cells (neurons or glia).

-

Undergo specific enzymatic conversion to glutamate.

-

Exhibit minimal off-target effects.

While molecules like N-acetylaspartylglutamate (NAAG) have been investigated as glutamate reservoirs, hydrolyzed by the enzyme glutamate carboxypeptidase II (GCPII)[3][4][5], the focus of this guide is the less-explored potential of γ-GG, a natural metabolite of the γ-glutamyl cycle.

The Gamma-Glutamyl Cycle: A Nexus of Glutathione and Glutamate Metabolism

The γ-glutamyl cycle is a six-enzyme pathway primarily known for its role in the synthesis and degradation of the major cellular antioxidant, glutathione (GSH; γ-glutamyl-cysteinyl-glycine).[6][7][8] This cycle is active in various tissues, including the brain.[6][9][10] Two enzymes in this cycle are of central importance to the generation and metabolism of γ-glutamyl dipeptides:

-

γ-Glutamyl Transpeptidase (GGT): A membrane-bound enzyme with its active site facing the extracellular space.[11] GGT initiates the degradation of extracellular GSH by cleaving the γ-glutamyl bond.[6][11] It can then transfer this γ-glutamyl moiety to an acceptor, which can be an amino acid, a peptide, or water.[6][12] When the acceptor is an amino acid (e.g., glutamate), a new γ-glutamyl-amino acid dipeptide (e.g., γ-GG) is formed.[13]

-

γ-Glutamyl Cyclotransferase (GGCT): A cytoplasmic enzyme that catalyzes the conversion of γ-glutamyl amino acids into 5-oxoproline and a free amino acid.[14][15][16] This reaction is a critical step for recovering the glutamate moiety from γ-glutamyl dipeptides that have been transported into the cell.

The interplay of these enzymes suggests a potential pathway: extracellular GSH is catabolized by GGT to form γ-GG, which is then transported into a cell and cleaved by GGCT to release glutamate. Recent evidence suggests that the glutathione cycle is indeed a relevant reservoir of glutamate that can influence synaptic excitability.[8]

Caption: Figure 1: The Gamma-Glutamyl Cycle and the γ-GG Pathway.

γ-GG as a Putative Glutamate Pro-drug: Mechanistic Analysis

The viability of γ-GG as a glutamate precursor hinges on three critical steps: transport into the brain, cellular uptake, and intracellular conversion.

Transport Across the Blood-Brain Barrier (BBB)

The BBB strictly regulates the passage of molecules into the CNS, and glutamate itself is actively transported out to maintain low extracellular concentrations.[1] Peptides generally have poor BBB permeability.[17][18] However, specific transport systems exist for certain peptides.[19][20][21] While a dedicated transporter for γ-GG at the BBB has not been definitively identified, the existence of dipeptide transporters makes this a plausible mechanism that requires further investigation. Strategies such as chimeric peptides, where a non-transportable peptide is linked to a transportable vector, have been developed to overcome BBB limitations, offering a potential bioengineering approach if direct transport is inefficient.[17][18]

Cellular Uptake and Neuromodulatory Effects

Once in the brain's interstitial fluid, γ-GG must be taken up by cells. Astrocytes are a major source of γ-glutamyl amino acids.[22] Studies have shown that γ-GG can be produced by astroglioma cells and its concentration is linked to GSH metabolism.[22]

Crucially, recent research has demonstrated that γ-GG itself is not inert; it acts as a partial agonist at NMDA-type glutamate receptors, with a higher efficacy for receptors containing the GluN2B subunit.[22] At low concentrations, it can even potentiate glutamate's own effects on NMDA receptors.[22] This suggests a dual role for γ-GG: it may act as a direct, albeit weak, neuromodulator in the extracellular space before being transported into cells for conversion to glutamate.

Intracellular Conversion and Kinetic Profile

The final and most critical step is the intracellular cleavage of γ-GG by GGCT to release glutamate.[15] The efficiency of this conversion is a key determinant of γ-GG's potential as a pro-drug. The kinetic parameters of GGT and GGCT for γ-glutamyl compounds are essential for building a quantitative model of this pathway.

Table 1: Selected Enzyme Kinetic Parameters

| Enzyme | Substrate | Km (µM) | Notes | Reference |

|---|---|---|---|---|

| Human GGT1 | Glutathione (reduced) | 11 | The primary substrate for GGT. | [23] |

| Human GGT5 | Glutathione (reduced) | 11 | A related enzyme with similar affinity for GSH. | [23] |

| Human GGT1 | Glutathione (oxidized) | 9 | High affinity, suggesting efficient processing under oxidative stress. | [23] |

| Human GGT5 | Glutathione (oxidized) | 43 | Lower affinity for oxidized form compared to GGT1. | [23] |

| Human GGT1 | Leukotriene C4 | 10.8 | Demonstrates GGT's role in inflammatory pathways. | [23] |

| Human GGT5 | Leukotriene C4 | 10.2 | High affinity, highlighting its role as a leukotrienase. |[23] |

Methodologies for Interrogating the γ-GG Pathway

Validating the role of γ-GG requires a multi-faceted experimental approach. The following protocols provide a framework for systematic investigation.

Protocol: In Vitro Enzymatic Assay for GGCT Activity

Causality: This assay is designed to quantify the rate of glutamate production from γ-GG by the enzyme GGCT. It is a self-validating system because the detection of glutamate is directly coupled to the enzymatic reaction. A glutamate dehydrogenase-based colorimetric assay provides a robust and sensitive readout.

Methodology:

-

Enzyme Source: Obtain purified recombinant human GGCT or prepare lysates from cells overexpressing the enzyme.

-

Reaction Buffer: Prepare a buffer of 50 mM Tris-HCl, pH 7.5.

-

Substrate Solution: Prepare a stock solution of γ-L-glutamyl-L-glutamate in the reaction buffer.

-

Detection Reagent: Prepare a solution containing 1 mM NAD+, 20 U/mL glutamate dehydrogenase, and 0.2 mM resazurin in the reaction buffer.

-

Assay Procedure: a. In a 96-well plate, add 50 µL of the enzyme preparation. b. To initiate the reaction, add 25 µL of the γ-GG substrate solution at various concentrations (to determine Km and Vmax). For control wells, add 25 µL of reaction buffer. c. Incubate at 37°C for 30 minutes. d. Add 25 µL of the detection reagent to all wells. e. Incubate at 37°C for an additional 15-30 minutes, protected from light. f. Measure the fluorescence (Ex/Em ~530/590 nm) or absorbance (~570 nm).

-

Data Analysis: Generate a standard curve using known concentrations of glutamate. Calculate the rate of glutamate production and perform Michaelis-Menten kinetic analysis.

Protocol: In Vivo Microdialysis for Brain Extracellular Fluid Analysis

Causality: This protocol allows for the direct measurement of γ-GG and glutamate concentrations in the extracellular space of a specific brain region in a living animal. It is the gold standard for assessing the pharmacokinetics and pharmacodynamics of a CNS drug candidate. The simultaneous measurement of precursor and product provides direct evidence of conversion.

Methodology:

-

Animal Model: Utilize adult male Sprague-Dawley rats or C57BL/6 mice.

-

Surgical Implantation: Under anesthesia, stereotaxically implant a microdialysis guide cannula targeting the brain region of interest (e.g., hippocampus or prefrontal cortex). Allow for a 3-5 day recovery period.

-

Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe (e.g., 2-4 mm membrane, 20 kDa MWCO) through the guide cannula.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1.0 µL/min).

-

Baseline Collection: After a 90-120 minute equilibration period, collect dialysate samples every 20 minutes for at least one hour to establish a stable baseline.

-

Compound Administration: Administer γ-GG systemically (e.g., via intraperitoneal injection) or directly into the brain via the microdialysis probe (retrodialysis).

-

Post-Dose Collection: Continue collecting dialysate samples for 2-4 hours post-administration.

-

Sample Analysis: Analyze the dialysate samples for γ-GG and glutamate concentrations using a highly sensitive analytical method such as HPLC with fluorescence or mass spectrometry detection.[24][25][26][27]

Experimental Workflow Visualization

The logical progression from initial hypothesis to in vivo validation is critical for the systematic evaluation of a neurotransmitter precursor candidate.

Caption: Figure 2: Experimental Workflow for Precursor Validation.

Challenges and Future Directions

While the γ-GG pathway presents an intriguing therapeutic target, several challenges must be addressed:

-

BBB Transport: The efficiency of γ-GG transport across the BBB remains the largest unknown and a potential bottleneck.

-

Specificity: GGT and GGCT are involved in broad metabolic pathways.[6][14][16] Modulating γ-GG levels could have unintended consequences on glutathione homeostasis or other cellular processes.

-

Dual-Action Effects: The direct agonist activity of γ-GG at NMDA receptors complicates its role as a simple precursor.[22] This could be beneficial or detrimental depending on the pathological context.

Future research should focus on quantifying the flux through this pathway in the brain, identifying the specific transporters involved, and developing selective modulators of GGT or GGCT to dissect their precise roles in CNS glutamate homeostasis. The use of stable isotope-resolved metabolomics will be invaluable in tracing the metabolic fate of γ-GG in vivo.

Conclusion

gamma-Glutamylglutamate stands at the intersection of antioxidant defense and excitatory neurotransmission. Its position within the γ-glutamyl cycle provides a clear biochemical basis for its potential as a precursor to glutamate. The preliminary evidence of its production by astrocytes and its activity at NMDA receptors makes it a compelling candidate for further investigation.[22] By employing the systematic experimental framework outlined in this guide, researchers can rigorously test this hypothesis and potentially unlock a novel class of therapeutics for managing glutamatergic dysfunction in the brain.

References

- 1. Glutamate (neurotransmitter) - Wikipedia [en.wikipedia.org]

- 2. GABA and glutamate in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Uncovering the Role of N-Acetyl-Aspartyl-Glutamate as a Glutamate Reservoir in Cancer [observatorio.fm.usp.br]

- 4. Uncovering the Role of N-Acetyl-Aspartyl-Glutamate as a Glutamate Reservoir in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Uncovering the Role of N-Acetyl-Aspartyl-Glutamate as a Glutamate Reservoir in Cancer-Science-Chemical Encyclopedia-lookchem [lookchem.com]

- 6. Gamma-glutamyltransferase - Wikipedia [en.wikipedia.org]

- 7. immunocal.com.my [immunocal.com.my]

- 8. pnas.org [pnas.org]

- 9. Changes in the activity of gamma-glutamyl transpeptidase in brain microvessels, astroglial cells and synaptosomes derived from rats with hepatic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Gamma Glutamyl Transferase: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

- 11. γ-Glutamyltranspeptidases: sequence, structure, biochemical properties, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System - PMC [pmc.ncbi.nlm.nih.gov]

- 14. What are GGCT modulators and how do they work? [synapse.patsnap.com]

- 15. Widespread Expression of γ-Glutamyl Cyclotransferase Suggests It Is Not a General Tumor Marker - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. apps.dtic.mil [apps.dtic.mil]

- 18. Delivery of peptides and proteins through the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cerebrovascular permeability to peptides: manipulations of transport systems at the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. Peptides and the blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The Glutathione Metabolite γ-Glutamyl-Glutamate Partially Activates Glutamate NMDA Receptors in Central Neurons With Higher Efficacy for GluN2B-Containing Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Gamma-glutamyl compounds: substrate specificity of gamma-glutamyl transpeptidase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Determination of GABA, Glutamate and Carbamathione in Brain Microdialysis Samples by Capillary Electrophoresis with Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Glutamate and GABA Analysis for Neuroscience Applications [amuzainc.com]

- 26. Quantification of GABA, glutamate and glutamine in a single measurement at 3 T using GABA-edited MEGA-PRESS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Measurement of brain glutamate and glutamine by spectrally-selective refocusing at 3 Tesla - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structural Characterization of γ-Glutamylglutamate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the analytical methodologies for the structural characterization of γ-Glutamylglutamate (γ-Glu-Glu), a dipeptide of increasing interest in various biological and pathological processes. As a key molecule in cellular metabolism and a potential biomarker, its unambiguous identification and quantification are paramount. This document is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring a robust and validated approach to its analysis.

Foundational Knowledge: Physicochemical Properties of γ-Glutamylglutamate

A thorough understanding of the physicochemical properties of γ-Glutamylglutamate is the bedrock of any successful structural elucidation. This dipeptide is formed through an isopeptide bond between the γ-carboxyl group of one glutamic acid molecule and the α-amino group of another.[1] This unconventional linkage distinguishes it from its α-linked isomer and is central to its biological function and analytical behavior.

| Property | Value | Source |

| Molecular Formula | C10H16N2O7 | --INVALID-LINK--[1] |

| Molecular Weight | 276.24 g/mol | --INVALID-LINK--[1] |

| IUPAC Name | (2S)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]pentanedioic acid | --INVALID-LINK--[1] |

| Canonical SMILES | C(CC(=O)N--INVALID-LINK--C(=O)O)--INVALID-LINK--N | --INVALID-LINK--[1] |

| Water Solubility | 84440 mg/L (estimated) | --INVALID-LINK-- |

| LogP | -2.603 (estimated) | --INVALID-LINK-- |

Mass Spectrometry: Unveiling the Molecular Blueprint